Triisopropylsilane

Catalog No.
S725420
CAS No.
6485-79-6
M.F
C9H21Si
M. Wt
157.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilane

CAS Number

6485-79-6

Product Name

Triisopropylsilane

Molecular Formula

C9H21Si

Molecular Weight

157.35 g/mol

InChI

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

ZGYICYBLPGRURT-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)C(C)C

Scavenger in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a crucial technique for peptide and protein synthesis. One key step involves cleaving the synthesized peptide from the resin bead it's attached to. TIPS is often used in this step as a scavenger, particularly for trityl cations (Trt+) released during cleavage [].

These cations can potentially react with the peptide, leading to undesired side reactions. TIPS acts as a "sink" for these cations, preventing them from interacting with the peptide and ensuring a cleaner product []. Additionally, TIPS is advantageous due to its volatility, allowing for easy removal after the reaction is complete [].

Reducing Agent in Organic Synthesis

TIPS possesses mild reducing properties, making it a valuable tool in various organic synthesis reactions. It can be used for:

  • Reductive dehalogenation: TIPS can replace halogen atoms (like chlorine or bromine) with hydrogen atoms in organic molecules [].
  • Deoxygenation: TIPS can remove oxygen functional groups, such as carbonyl groups (C=O), from organic molecules [].

Compared to other reducing agents, TIPS offers several advantages, including:

  • High selectivity: TIPS reacts specifically with the targeted functional groups, minimizing undesired side reactions [].
  • Mild reaction conditions: TIPS functions effectively under relatively mild temperatures and pressures, making it suitable for reactions involving sensitive molecules [].
  • Low toxicity: TIPS is considered less toxic compared to some other reducing agents, contributing to safer laboratory practices [].

Precursor for Functionalized Silanes

TIPS can be used as a starting material for the synthesis of various functionalized silanes, which are organosilicon compounds with diverse applications. Through chemical modifications, TIPS can be transformed into silanes containing different functional groups, such as:

  • Alkoxy groups: These silanes find use in various applications, including surface modification and adhesion promotion [].
  • Halogenated groups: Halogenated silanes serve as important precursors for other functionalized silanes and are used in various organic synthesis reactions [].
  • Aromatic groups: These silanes can be used in the development of new materials with specific properties, such as improved conductivity or thermal stability [].

Triisopropylsilane, with the molecular formula C9H22SiC_9H_{22}Si and a molecular weight of 158.36 g/mol, is an organosilicon compound characterized as a colorless liquid. It is known for its significant role in organic synthesis, particularly as a protecting group and reducing agent in peptide synthesis. The compound features three bulky isopropyl groups attached to a silicon atom, which contribute to its steric hindrance and unique chemical properties .

The reducing ability of TIPS stems from the cleavage of the Si-H bond. During reduction reactions, the H atom from TIPS is transferred to the target molecule, accepting an electron and reducing its oxidation state. The remaining (i-Pr)₃Si group combines with a free oxygen atom (often from water) to form an unreactive byproduct [(i-Pr)₃SiOH] [].

  • Flammability: TIPS is a flammable liquid with a flash point of 38 °C (100 °F) []. It should be handled with caution and kept away from heat sources.
  • Health Hazards: Limited data exists on the specific toxicity of TIPS. However, it is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential irritant properties [].
. It can facilitate the removal of protecting groups from amino acids during peptide synthesis by donating hydride ions to carbocations formed during the reaction. This ability allows it to selectively reduce certain functional groups without affecting others, making it particularly useful in complex organic syntheses .

Key Reactions Include:

  • Deprotection of Cysteine Residues: Triisopropylsilane can effectively remove acetamidomethyl and tert-butyl protecting groups from cysteine residues under acidic conditions .
  • Selective Silylation: It selectively silylates primary hydroxyl groups while leaving secondary alcohols unaffected, which is crucial in synthetic organic chemistry .

Triisopropylsilane can be synthesized through several methods, including:

  • Hydrosilylation: Reacting isopropanol with silicon hydride in the presence of catalysts.
  • Reduction Reactions: Utilizing other silanes or reducing agents to generate triisopropylsilane from simpler silanes or siloxanes.

These methods highlight the versatility of triisopropylsilane in synthetic pathways, allowing for its incorporation into various chemical frameworks .

Triisopropylsilane finds extensive applications in:

  • Peptide Synthesis: Used as a protecting group and cation scavenger during solid-phase peptide synthesis.
  • Organic Synthesis: Acts as a selective reducing agent for various functional groups.
  • Silylation Reactions: Employed for the selective silylation of alcohols and other reactive species .

Research indicates that triisopropylsilane interacts effectively with various protecting groups and amino acids, enhancing deprotection efficiency and facilitating disulfide bond formation during peptide synthesis. Its role as a hydride donor has been emphasized in studies focusing on cysteine residues, showcasing its dual functionality as both a scavenger and reducing agent .

Several compounds share structural or functional similarities with triisopropylsilane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TrimethylsilaneC3H12SiC_3H_{12}SiLess sterically hindered; commonly used in silylation reactions.
TriethylsilaneC6H15SiC_6H_{15}SiSimilar applications but with different selectivity in reductions.
TrimethoxysilaneC3H9O3SiC_3H_{9}O_{3}SiUsed primarily for surface modification; less effective as a reducing agent.
Tri-n-butylsilaneC12H27SiC_{12}H_{27}SiMore sterically hindered than trimethylsilane; used in similar applications but less common than triisopropylsilane.

Uniqueness

Triisopropylsilane's unique steric hindrance due to its bulky isopropyl groups allows for selective reactions that other silanes cannot achieve effectively. This property makes it particularly valuable in complex organic syntheses where precision is critical .

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6485-79-6

Wikipedia

Triisopropylsilane

Dates

Modify: 2023-08-15

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